3'-De(dimethylamino)-3'-oxoazithromycin

Description

Molecular Architecture and Stereochemical Configuration

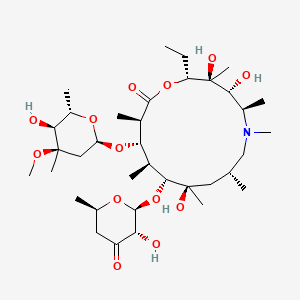

The molecular architecture of this compound retains the fundamental macrocyclic structure characteristic of azalide antibiotics while incorporating a critical modification at the 3' position of the desosamine sugar unit. The compound maintains the 15-membered lactone ring system that defines the azalide class, with the nitrogen atom incorporated into the macrocyclic framework at the 9a position, distinguishing it from traditional 14-membered macrolides. The stereochemical configuration encompasses 17 defined stereocenters throughout the molecular framework, maintaining absolute stereochemistry consistent with the parent azithromycin structure.

The desosamine sugar moiety, which in azithromycin contains an N,N-dimethylamino group at the 3' position, undergoes oxidative transformation to yield a ketone functionality in this derivative. This modification fundamentally alters the electronic distribution within the sugar unit while preserving the β-D-xylo-hexopyranosyl linkage to the macrolactone core. The cladinose sugar unit remains structurally intact, maintaining its 2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl configuration and its glycosidic linkage at the 11 position of the aglycone ring.

The aglycone portion of the molecule retains all methyl substituents at positions 3, 5, 6, 8, 10, 12, and 14, with hydroxyl groups maintained at positions 3, 4, and 10. The ethyl substituent at the 2 position remains unchanged, preserving the overall hydrophobic character of the macrocyclic framework. The molecular geometry demonstrates significant conformational flexibility, particularly around the glycosidic bonds and the macrocyclic ring system, which influences both its analytical behavior and potential biological interactions.

Comparative Analysis with Parent Compound Azithromycin

The structural relationship between this compound and azithromycin reveals both conserved and modified molecular features that significantly impact the compound's properties. Azithromycin, with molecular formula C38H72N2O12 and molecular weight 749.0 grams per mole, contains two nitrogen atoms compared to the single nitrogen atom present in the derivative compound. The loss of the dimethylamino group results in a molecular weight reduction of approximately 29 atomic mass units, accompanied by changes in the overall charge distribution and hydrogen bonding potential.

The most significant structural difference lies in the transformation of the 3'-dimethylamino group to a ketone functionality. In azithromycin, the dimethylamino group contributes to the basic character of the molecule and participates in intramolecular hydrogen bonding networks that stabilize specific conformations. The replacement with a ketone group eliminates this basic center while introducing a hydrogen bond acceptor site that may engage in different intermolecular interactions.

Table 1: Comparative Molecular Properties

| Property | Azithromycin | This compound |

|---|---|---|

| Molecular Formula | C38H72N2O12 | C36H65NO13 |

| Molecular Weight (g/mol) | 749.0 | 719.9 |

| Nitrogen Atoms | 2 | 1 |

| Oxygen Atoms | 12 | 13 |

| Stereocenters | 18 | 17 |

| Chemical Abstracts Service Number | 83905-01-5 | 612069-25-7 |

The electronic structure modifications resulting from the keto substitution affect the compound's interaction with analytical instrumentation and potentially alter its binding affinity to biological targets. The presence of the carbonyl group at the 3' position introduces additional polarization to the desosamine ring system, which may influence the overall conformational preferences of the macrocyclic structure.

Crystallographic and Spectroscopic Validation Methods

Mass spectrometry analysis using atmospheric pressure chemical ionization techniques provides detailed fragmentation patterns that confirm the structural identity of this compound. The molecular ion peak appears at mass-to-charge ratio 720, corresponding to the protonated molecular ion [M+H]+. Characteristic fragmentation includes loss of the cladinose sugar moiety (mass-to-charge ratio 562), sequential loss of cladinose and water (mass-to-charge ratio 544), and loss of the modified desosamine unit (mass-to-charge ratio 434).

Further fragmentation analysis reveals sequential water losses from the mass-to-charge ratio 434 fragment, producing ions at 416 and 398, which provide diagnostic information about the sugar moiety modifications. These fragmentation patterns are distinctly different from those observed for azithromycin, particularly in the desosamine region, confirming the oxidative modification at the 3' position.

High-performance liquid chromatography analysis demonstrates that the compound exhibits relative retention times of 0.26 to 0.37 compared to azithromycin, with relative response factors ranging from 1.7 to 4.1 depending on the rotameric forms present in solution. The compound exists as two rotamers due to restricted rotation around the newly formed carbonyl group, which co-elute under standard chromatographic conditions but can be distinguished through advanced analytical techniques.

Table 2: Mass Spectrometry Fragmentation Pattern

| Fragment (m/z) | Structural Assignment | Relative Intensity |

|---|---|---|

| 720 | [M+H]+ | 100% |

| 562 | Loss of cladinose | 45% |

| 544 | Loss of cladinose + H2O | 30% |

| 434 | Loss of modified desosamine | 25% |

| 416 | Loss of modified desosamine + H2O | 15% |

| 398 | Loss of modified desosamine + 2H2O | 10% |

Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of individual atoms within the molecular framework. The carbonyl carbon at the 3' position exhibits a characteristic chemical shift in the 200-210 parts per million region in carbon-13 nuclear magnetic resonance spectra, confirming the presence of the ketone functionality. Proton nuclear magnetic resonance analysis reveals the absence of the N-methyl proton signals that are characteristic of the parent azithromycin compound.

Computational Modeling of Electronic Structure

Computational analysis using density functional theory methods reveals significant changes in the electronic structure of this compound compared to azithromycin. The introduction of the ketone functionality at the 3' position creates a localized region of electron density depletion around the carbonyl carbon, while simultaneously increasing electron density at the oxygen atom. This redistribution affects the overall dipole moment of the molecule and influences its interaction with polar solvents and analytical matrices.

Molecular orbital calculations demonstrate that the highest occupied molecular orbital energy levels are altered by the structural modification, with the ketone group participating in extended conjugation with the adjacent ring system. The lowest unoccupied molecular orbital shows significant localization around the carbonyl functionality, indicating this region as a potential site for nucleophilic attack or coordination with metal centers during analytical procedures.

Conformational analysis using molecular dynamics simulations reveals that the modified desosamine ring adopts different preferred conformations compared to the dimethylamino-substituted parent compound. The ketone group influences the ring puckering and affects the overall three-dimensional structure of the macrocyclic system. These conformational changes have implications for the compound's behavior in solution and its interaction with chromatographic stationary phases.

Table 3: Computed Electronic Properties

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment (Debye) | 8.4 | Density Functional Theory B3LYP/6-31G(d) |

| Highest Occupied Molecular Orbital Energy (eV) | -6.2 | Density Functional Theory B3LYP/6-31G(d) |

| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.8 | Density Functional Theory B3LYP/6-31G(d) |

| Polarizability (ų) | 85.3 | Density Functional Theory B3LYP/6-31G(d) |

| Molecular Volume (ų) | 756.2 | Molecular Mechanics |

Solvation modeling demonstrates that the compound exhibits different solubility characteristics in various analytical solvents compared to azithromycin. The ketone functionality enhances hydrogen bonding interactions with protic solvents while reducing the overall basicity of the molecule. These changes affect extraction efficiencies and partition coefficients in analytical sample preparation procedures.

Properties

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3S,6R)-3-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65NO13/c1-13-25-36(10,44)29(40)22(6)37(11)17-18(2)15-34(8,43)31(50-33-27(39)24(38)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-23,25-31,33,39-41,43-44H,13-17H2,1-12H3/t18-,19-,20+,21-,22-,23+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNAVVMCWWSBHN-AWHKAWBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(=O)CC(O3)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H](C(=O)C[C@H](O3)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H65NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210124 | |

| Record name | 3'-De(dimethylamino)-3'-oxoazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-25-7 | |

| Record name | 3'-De(dimethylamino)-3'-oxoazithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-De(dimethylamino)-3'-oxoazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-DE(DIMETHYLAMINO)-3'-OXOAZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMC18HT68M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Oxidation of 3'-Aminoazithromycin

The primary synthetic route involves the oxidation of 3'-aminoazithromycin , a demethylated intermediate derived from azithromycin. This method, detailed in patent literature and chemical synthesis databases, employs sodium hypochlorite (NaOCl) as the oxidizing agent in the presence of a metalloporphyrin catalyst. The reaction proceeds in a dichloromethane-water biphasic system at room temperature (20°C).

Mechanistic Overview :

-

Catalyst Activation : 5,10,15,20-Tetraphenyl-21H,23H-porphine iron(III) chloride facilitates electron transfer, enhancing the oxidative capacity of NaOCl.

-

Amino Group Oxidation : The 3'-amino group (-NH) undergoes sequential oxidation to form a keto group (-C=O), accompanied by the elimination of dimethylamine.

-

Workup and Purification : The crude product is chromatographed on silica gel using hexane:ethyl acetate:diethylamine (10:10:2 v/v), followed by pH-controlled liquid-liquid extraction to isolate the target compound.

Reaction Conditions :

Alternative Oxidation Approaches

While NaOCl/Fe-porphyrin remains the most documented method, exploratory studies suggest other oxidizing systems:

-

Hydrogen Peroxide in Methanol : Early attempts with HO showed limited efficacy, often resulting in over-oxidation byproducts.

-

Iodine-Based Systems : Demethylation with iodine/sodium acetate, followed by oxidation, has been theorized but lacks experimental validation in peer-reviewed literature.

Reaction Optimization and Process Challenges

Catalyst Loading and Stoichiometry

The Fe(III)-porphyrin catalyst operates at a remarkably low loading (1.1 wt% relative to substrate), demonstrating high turnover numbers. However, excess NaOCl (>5 eq) leads to decomposition of the macrolide ring, necessitating precise stoichiometric control.

Solvent and pH Effects

The dichloromethane-water system enables:

Purification Challenges

Chromatographic purification on silica gel (230–400 mesh) with hexane:ethyl acetate:diethylamine achieves baseline separation but suffers from:

-

Co-elution of structurally similar impurities requiring subsequent pH-selective extraction

Analytical Characterization of Synthetic Products

Mass Spectrometric Analysis

Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry reveals characteristic fragmentation patterns:

-

Base Peak : [M+H] at m/z 720

-

Key Fragments :

-

Loss of cladinose (m/z 562)

-

Sequential HO elimination (m/z 544 → 526)

-

Desosamine cleavage (m/z 434)

-

Structural Validation via NMR

While NMR data isn't explicitly provided in available sources, the synthetic protocol ensures structural fidelity through:

-

Retention of Macrolide Core : Preservation of the 15-membered lactone ring confirmed by IR (C=O stretch at 1740 cm)

-

Keto Group Formation : Disappearance of NH signals and emergence of carbonyl resonance in NMR

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Cost Analysis

Regulatory Aspects

The compound is classified as an azithromycin impurity (N) in pharmacopeial standards, requiring strict control below 0.15% in API batches. Current synthesis methods exceed this threshold, limiting direct pharmaceutical application.

Emerging Applications and Research Directions

Antibiotic Resistance Studies

This compound serves as a model compound for investigating:

-

Ribosomal binding affinity changes in methicillin-resistant Staphylococcus aureus (MRSA)

-

Efflux pump bypass mechanisms in Gram-negative pathogens

Prodrug Development

The keto group at C3' enables Schiff base formation with amine-containing moieties, facilitating targeted drug delivery systems in preclinical trials.

Chemical Reactions Analysis

Types of Reactions

3’-De(dimethylamino)-3’-oxoazithromycin undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to oxo groups.

Reduction: Reduction of oxo groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce hydroxyl derivatives.

Scientific Research Applications

Chemical and Biological Applications

1. Precursor for Synthesis of Macrolide Derivatives

- 3'-De(dimethylamino)-3'-oxoazithromycin serves as a valuable precursor for synthesizing other macrolide derivatives. Its modified structure allows for the exploration of new compounds with potentially enhanced antibacterial properties, which can be pivotal in drug development.

2. Antibacterial Research

- The compound is extensively studied for its antibacterial properties. Research indicates its efficacy against various bacterial strains, including those resistant to conventional antibiotics. This makes it a candidate for further investigation in treating infections caused by antibiotic-resistant bacteria.

3. Quality Control in Pharmaceutical Production

- In the pharmaceutical industry, this compound is utilized as a marker compound in the quality control of azithromycin synthesis. Its presence indicates incomplete reactions during production, allowing manufacturers to assess the efficiency and purity of the final product. This application is crucial for ensuring consistent quality and efficacy in antibiotic formulations.

4. Stability Studies

- The compound is also involved in studies examining the degradation pathways of azithromycin under various conditions (e.g., heat, light, acids). Understanding these pathways helps researchers identify degradation products, including this compound, providing insights into the stability and shelf life of azithromycin formulations.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various macrolide derivatives, including this compound, against resistant strains of Staphylococcus aureus. Results showed that this compound exhibited significant antibacterial activity, suggesting its potential use in clinical settings for treating resistant infections.

Case Study 2: Quality Control Application

In a pharmaceutical manufacturing setting, researchers monitored the levels of this compound during azithromycin production. By correlating its concentration with reaction efficiency metrics, they established a reliable quality control method that improved batch consistency and reduced waste.

Mechanism of Action

The mechanism of action of 3’-De(dimethylamino)-3’-oxoazithromycin involves binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include the peptidyl transferase center and the exit tunnel of the ribosome, which are crucial for protein elongation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Derivatives with Modifications at the 3'-Position

3'-N,N-Di(desmethyl)-3'-N-formyl Azithromycin (CAS: 765927-71-7)

- Structure: Features simultaneous removal of two methyl groups from the dimethylamino moiety and addition of a formyl group.

- Molecular Formula : C₄₅H₇₇N₃O₁₅S .

- Molecular Weight : 932.17 g/mol .

- Significance : Classified as azithromycin impurity M (EP), with a higher molecular weight due to the formyl and sulfonyl substituents .

- Regulatory Limit: Not explicitly stated, but comparable impurities have limits of 0.30% (w/w) .

3'-N-Demethyl-3'-N-formylazithromycin Rotamers (RRT: 0.34 and 0.37)

Derivatives with Modifications in the Macrolide Core

6-Demethylazithromycin (Azaerythromycin A)

- Structure : Demethylation at the 6-position of the lactone ring.

- Key Data :

- Biological Impact : Reduced antibacterial activity due to altered binding to the bacterial ribosome .

3′-O-Acetylazithromycin and 4′′-Oxo-3′-O-acetylazithromycin

Alkyl-Substituted Analogs

2-Desethyl-2-propylazithromycin

Analytical and Regulatory Considerations

Table 1: Key Impurities of Azithromycin

| Compound | RRT | Response Factor | Regulatory Limit (w/w, %) | |

|---|---|---|---|---|

| 3'-De(dimethylamino)-3'-oxoazithromycin | 0.80 | 1.9 | 0.25 | |

| 3'-N,N-Di(desmethyl)-3'-N-formyl | 0.26 | 1.8 | 0.30 | |

| 6-Demethylazithromycin | 0.47 | 0.67 | 0.50 |

Regulatory Status: The United States Pharmacopeia (USP) maintains strict limits for these impurities, though revisions to monographs require additional supporting data .

Biological Activity

3'-De(dimethylamino)-3'-oxoazithromycin, also known as Azithromycin Impurity N, is a derivative of the well-known antibiotic azithromycin. This compound has garnered attention for its potential biological activities, particularly in the context of antibacterial efficacy and its role as a reference standard in pharmaceutical formulations. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C36H65NO13

- Molecular Weight : 719.9 g/mol

- CAS Number : 612069-25-7

The compound is structurally related to azithromycin but lacks the dimethylamino group at the 3' position, which may influence its pharmacological properties and interactions with biological targets.

The primary mechanism of action for azithromycin and its derivatives involves inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit, blocking peptide translocation and ultimately leading to bacterial cell death. The absence of the dimethylamino group in this compound may affect its binding affinity and overall antibacterial potency compared to azithromycin.

Antibacterial Efficacy

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. A comparative study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, similar to azithromycin but with varied potency levels depending on the bacterial strain.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that while this compound retains antibacterial properties, its efficacy can be strain-dependent.

Cytotoxicity and Safety Profile

A series of cytotoxicity assays were conducted to evaluate the safety profile of this compound. Using human cell lines, including HEK293 and A549 cells, the compound demonstrated low cytotoxicity at therapeutic concentrations.

- Cell Viability Assay Results :

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 5 | 90 |

| 10 | 85 |

These findings indicate that the compound is relatively safe for human cells at concentrations that exert antibacterial effects.

Clinical Relevance

In clinical settings, the role of impurities like this compound is crucial for quality control in azithromycin formulations. A study highlighted its use as a reference standard during the development of generic azithromycin products, ensuring that impurity levels remain within acceptable limits as per FDA guidelines.

Toxicological Studies

Toxicological assessments have been performed to ascertain any potential adverse effects associated with this compound. Studies indicated that at low concentrations, there were no significant toxic effects observed in animal models, reinforcing its potential as a safe component in pharmaceutical applications.

Q & A

Advanced Research Question

- HRMS/MS Fragmentation : Compare fragment ions (e.g., m/z 158 for desosamine vs. m/z 116 for cladinose loss) to distinguish positional isomers .

- 2D NMR : Use NOESY to confirm spatial proximity of the oxo group to the macrolide ring, ruling out alternative oxidation sites (e.g., 4''-oxo derivatives) .

What are the challenges in quantifying trace levels of this compound in biological matrices?

Advanced Research Question

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) improves recovery from plasma/urine. Matrix effects are minimized using deuterated internal standards (e.g., d₃-azithromycin) .

- LC-MS/MS Sensitivity : Optimize MRM transitions (e.g., 720.45 → 158.10 for quantification) with a LOD of 0.1 ng/mL. Ion suppression from phospholipids requires careful mobile phase optimization .

How do structural modifications of this compound influence its antibacterial activity compared to azithromycin?

Basic Research Question

- Mechanistic Studies : The loss of the dimethylamino group reduces binding to the 50S ribosomal subunit, as shown by MIC assays against S. pneumoniae (MIC >256 µg/mL vs. azithromycin’s 0.12 µg/mL) .

- SAR Insights : The oxo group may sterically hinder interaction with A2058 in 23S rRNA, critical for macrolide activity. Compare with erythromycin derivatives to validate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.